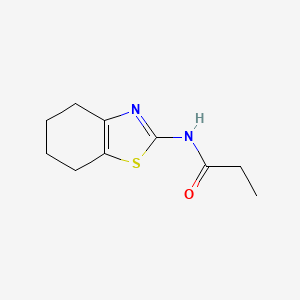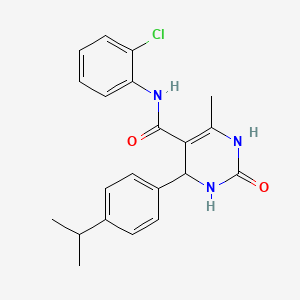![molecular formula C19H14ClIN2O B5056574 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been developed as a potential anticancer drug. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system (UPS) pathway. The UPS pathway is responsible for the degradation of many cellular proteins, including those that are involved in cell cycle regulation and apoptosis. By inhibiting NAE, MLN4924 can induce cell cycle arrest and apoptosis in cancer cells.
作用機序
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then conjugated to cullin-RING ligases (CRLs), which are part of the UPS pathway. This conjugation process is required for the activation of CRLs, which are responsible for the degradation of many cellular proteins. By inhibiting NAE, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide prevents the activation of CRLs, leading to the accumulation of many cellular proteins and the induction of cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 and G2 phases, and also induces apoptosis by activating the intrinsic apoptotic pathway. 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine.
実験室実験の利点と制限
One advantage of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is that it has shown efficacy in inhibiting the growth of various types of cancer cells, making it a promising candidate for the treatment of many different types of cancer. However, one limitation of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is that it can also inhibit the activity of other enzymes in addition to NAE, which may lead to off-target effects. Additionally, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has shown some toxicity in preclinical studies, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the development of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide as an anticancer drug. One potential direction is to develop combination therapies that include 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide with other anticancer drugs, such as cisplatin and gemcitabine. Another direction is to develop new formulations of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical settings.
合成法
The synthesis of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzaldehyde with 2-chloro-5-iodobenzoic acid to form the corresponding amide intermediate. This intermediate is then treated with thionyl chloride and then with N-(tert-butoxycarbonyl)glycine to form the final product.
科学的研究の応用
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including leukemia, lymphoma, breast, prostate, and lung cancer cells. It has also been shown to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine. Clinical trials of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide are currently ongoing, and the drug has shown some efficacy in treating relapsed or refractory acute myeloid leukemia (AML) and multiple myeloma.
特性
IUPAC Name |
2-chloro-5-iodo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2O/c20-18-6-3-15(21)12-17(18)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJSOALEQIFNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5056524.png)
![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)

![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5056585.png)